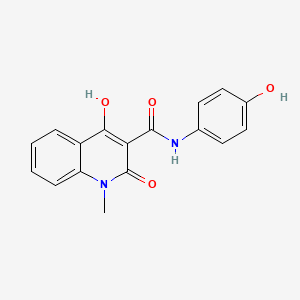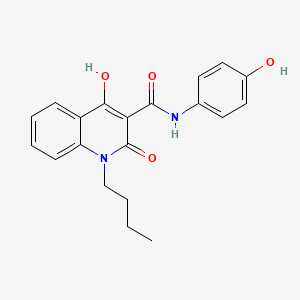
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BHQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. BHQ is a potent inhibitor of DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. In
Aplicaciones Científicas De Investigación
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the activity of DNA topoisomerase I by binding to the enzyme and preventing it from cleaving and re-ligating DNA strands during replication and transcription. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce autophagy, a process by which cells break down and recycle their own components, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potency and specificity. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a highly potent inhibitor of DNA topoisomerase I and has been shown to have minimal off-target effects. However, one limitation of using 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its potential toxicity. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce DNA damage and cell death in normal cells as well as cancer cells, making it important to use caution when working with this compound.
Direcciones Futuras
There are several potential future directions for the study of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could be the development of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide analogs with improved potency and selectivity. Another area of research could be the use of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in combination with other drugs to enhance its anticancer activity. Finally, the potential use of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a diagnostic tool for cancer detection could also be explored.
Métodos De Síntesis
The synthesis of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate to form 4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with n-butylamine and hydroxylamine to form 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in high yield and purity.
Propiedades
IUPAC Name |
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-3-12-22-16-7-5-4-6-15(16)18(24)17(20(22)26)19(25)21-13-8-10-14(23)11-9-13/h4-11,23-24H,2-3,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXSPVPBBBMLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)
![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)

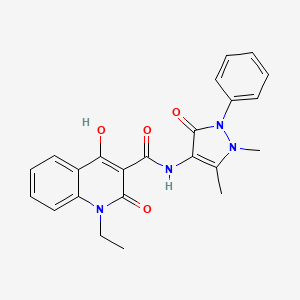
![N-[2-(aminocarbonyl)phenyl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913355.png)

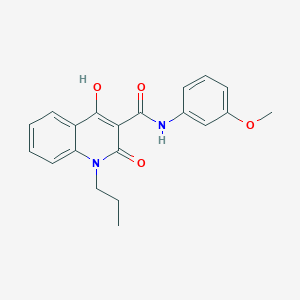

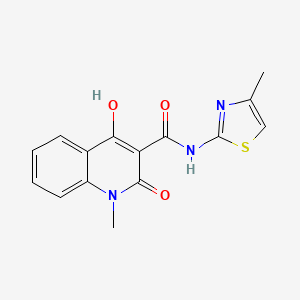
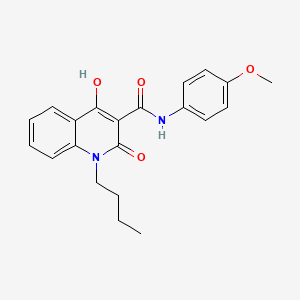
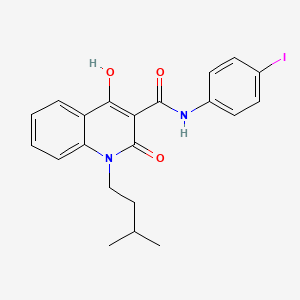
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)
